(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone
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Overview
Description
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is a synthetic organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the methoxy group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
Attachment of the morpholinyl group: This step may involve nucleophilic substitution reactions using morpholine.
Formation of the phenylmethanone moiety: This can be achieved through Friedel-Crafts acylation reactions using benzoyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Industry: Utilization in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (8-Methoxy-2-(4-piperidinyl)-2H-1-benzopyran-3-yl)phenylmethanone
- (8-Methoxy-2-(4-pyrrolidinyl)-2H-1-benzopyran-3-yl)phenylmethanone
Uniqueness
(8-Methoxy-2-(4-morpholinyl)-2H-1-benzopyran-3-yl)phenylmethanone is unique due to the presence of the morpholinyl group, which may impart distinct biological and chemical properties compared to its analogs with different substituents.
Properties
CAS No. |
122438-07-7 |
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Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(8-methoxy-2-morpholin-4-yl-2H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO4/c1-24-18-9-5-8-16-14-17(19(23)15-6-3-2-4-7-15)21(26-20(16)18)22-10-12-25-13-11-22/h2-9,14,21H,10-13H2,1H3 |
InChI Key |
GPMAYPKCHSRXLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C(=C2)C(=O)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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